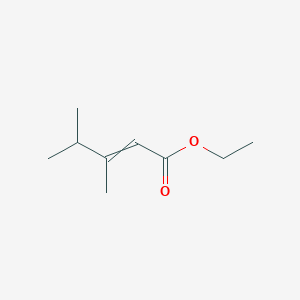

Ethyl 3,4-dimethyl-2-pentenoate

Description

Structural Classification and Significance within α,β-Unsaturated Esters

Ethyl 3,4-dimethyl-2-pentenoate belongs to the class of α,β-unsaturated esters. This classification is crucial as the conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates a unique electronic environment. This conjugation results in a delocalized π-electron system, which significantly influences the molecule's reactivity. The presence of two methyl groups at positions 3 and 4 introduces steric hindrance and affects the stereochemical outcomes of its reactions.

The significance of α,β-unsaturated esters in organic chemistry is vast. They are key building blocks in the synthesis of a wide array of more complex molecules, including many natural products and pharmaceuticals. Their ability to undergo various transformations makes them indispensable intermediates in multi-step synthetic pathways.

Broader Academic Context of its Synthesis and Reactivity

The synthesis and reactivity of α,β-unsaturated esters are fundamental topics in organic chemistry education and research. Several named reactions are employed for their synthesis, with the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction being among the most prominent. These reactions involve the olefination of carbonyl compounds and offer good control over the stereochemistry of the resulting double bond.

The reactivity of α,β-unsaturated esters is characterized by their susceptibility to both 1,2-addition at the carbonyl carbon and 1,4-conjugate addition (Michael addition) at the β-carbon. The outcome of a reaction with a nucleophile is influenced by factors such as the nature of the nucleophile, the reaction conditions, and the substitution pattern of the ester. Softer nucleophiles, like organocuprates (Gilman reagents), typically favor 1,4-addition, while harder nucleophiles, such as Grignard reagents, may favor 1,2-addition.

Research Trajectories and Future Implications

Current research involving α,β-unsaturated esters like this compound is focused on several key areas. These include the development of new stereoselective synthetic methods, the exploration of their utility in asymmetric catalysis, and their application as precursors in the total synthesis of complex natural products. The unique substitution pattern of this compound makes it an interesting substrate for studying the influence of steric and electronic effects on reaction outcomes.

The future implications of research in this area are significant. Advances in the controlled synthesis and manipulation of α,β-unsaturated esters will continue to provide chemists with powerful tools for the construction of novel molecules with potential applications in medicine, materials science, and the fragrance industry. The specific structural motifs present in this compound could serve as a valuable component in the design of new flavors and fragrances.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in readily available literature, its synthesis and reactivity can be thoroughly understood through the well-established principles governing α,β-unsaturated esters.

Synthesis of this compound

Esterification: A straightforward method for the synthesis of this compound is the Fischer esterification of 3,4-dimethyl-2-pentenoic acid with ethanol (B145695) in the presence of an acid catalyst.

Wittig Reaction: The Wittig reaction provides a powerful method for the formation of the carbon-carbon double bond. In a hypothetical synthesis of this compound, this would involve the reaction of 3-methyl-2-butanone (B44728) with a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that often provides cleaner products and higher (E)-selectivity. The synthesis of this compound via the HWE reaction would involve the reaction of 3-methyl-2-butanone with a phosphonate (B1237965) carbanion, such as the anion of triethyl phosphonoacetate.

| Reaction | Reactants | Key Features |

|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Forms C=C bond; stereoselectivity depends on ylide stability. |

| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone + Phosphonate Carbanion | Often provides higher (E)-selectivity and easier purification than the Wittig reaction. |

Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of the conjugated system.

Michael Addition (Conjugate Addition): This is a key reaction of α,β-unsaturated esters. A wide range of nucleophiles, known as Michael donors, can add to the β-carbon of this compound. Examples of Michael donors include enolates, amines, and thiols. The reaction is typically catalyzed by a base.

Reaction with Organocuprates (Gilman Reagents): Organocuprates are soft nucleophiles that selectively add to the β-carbon of α,β-unsaturated esters in a conjugate addition fashion. The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate, would result in the formation of a new carbon-carbon bond at the β-position.

| Reaction | Reagent | Product Type |

|---|---|---|

| Michael Addition | Soft Nucleophiles (e.g., enolates) | 1,4-Adduct |

| Organocuprate Addition | Gilman Reagents (R₂CuLi) | 1,4-Adduct with new C-C bond |

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

ethyl 3,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3 |

InChI Key |

UQNNNILWTLCUDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ethyl 3,4 Dimethyl 2 Pentenoate

Convergent and Divergent Synthetic Approaches to Ethyl 3,4-dimethyl-2-pentenoate

The synthesis of this compound is most commonly achieved through olefination reactions, which form the carbon-carbon double bond. The Horner-Wadsworth-Emmons reaction stands out as a principal and highly effective method for this purpose.

Horner-Wadsworth-Emmons Condensation as a Primary Routewikipedia.orgmdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method in organic chemistry for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgyoutube.com It involves the reaction of a stabilized phosphonate (B1237965) carbanion with a carbonyl compound. wikipedia.org This reaction is particularly valuable as it generally favors the formation of the (E)-isomer, or trans-alkene, offering a degree of stereoselectivity. wikipedia.orgmdpi.com The byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. wikipedia.orgorganic-chemistry.org

The synthesis of this compound via the HWE reaction involves the condensation of the ketone, 3-methyl-2-butanone (B44728), with the phosphonate reagent, triethylphosphonoacetate. wikipedia.orghoneywell.comhoneywell.com The reaction begins with the deprotonation of triethylphosphonoacetate using a suitable base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), to generate a nucleophilic phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of 3-methyl-2-butanone. wikipedia.org This addition is typically the rate-limiting step of the reaction. The resulting intermediate then eliminates a dialkylphosphate group to form the alkene, this compound. wikipedia.org

Reaction Scheme:

Achieving high isomeric purity, particularly for the (E)-isomer, is a key aspect of the Horner-Wadsworth-Emmons reaction. Several factors can be adjusted to optimize the stereochemical outcome. wikipedia.org The HWE reaction inherently favors the formation of (E)-alkenes because the transition state leading to the E-isomer is often more thermodynamically stable. mdpi.com

Key optimization parameters include:

Base and Cation: The choice of base and its corresponding counter-ion can influence selectivity. Lithium salts have been shown to favor (E)-stereoselectivity more than sodium or potassium salts. wikipedia.org

Temperature: Higher reaction temperatures (e.g., 23 °C versus -78 °C) generally increase the selectivity for the (E)-alkene by allowing the intermediates to equilibrate to the more stable conformation. wikipedia.org

Solvent: The polarity and coordinating ability of the solvent can affect the reaction intermediates and, consequently, the isomeric ratio. Tetrahydrofuran (THF) is a commonly used solvent. mdpi.com

Steric Hindrance: Increasing the steric bulk of the aldehyde or ketone can also enhance (E)-stereoselectivity. wikipedia.org

For reactions targeting the (Z)-isomer, modifications such as the Still-Gennari reaction, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent systems (e.g., KHMDS in THF), are employed. youtube.com

Table 1: Factors Influencing Stereoselectivity in the HWE Reaction wikipedia.org

| Parameter | Condition for Higher (E)-Selectivity | Rationale |

|---|---|---|

| Temperature | Higher temperatures (e.g., room temperature) | Allows for equilibration of intermediates to the more stable trans-pathway. |

| Cation | Li⁺ > Na⁺ > K⁺ | The nature of the metal cation can influence the geometry of the intermediates. |

| Steric Bulk | Increased steric bulk of the carbonyl compound | Favors the less sterically hindered transition state leading to the (E)-isomer. |

| Phosphonate Reagent | Standard triethylphosphonoacetate | Generally provides good (E)-selectivity. |

Precursor Design and Stereochemical Control in Synthesis

The stereochemical outcome of the HWE reaction is determined by the kinetics and thermodynamics of the formation and interconversion of the betaine-like intermediates. wikipedia.org Precursor design, which involves the selection of the specific phosphonate and carbonyl compound, is fundamental for controlling the stereochemistry of the resulting alkene.

For the synthesis of this compound, the precursors are 3-methyl-2-butanone and triethylphosphonoacetate. The structure of these reactants inherently influences the reaction. The steric hindrance around the carbonyl group of 3-methyl-2-butanone plays a role in favoring the approach of the phosphonate carbanion that leads to the thermodynamically more stable (E)-product. wikipedia.org

Stereochemical control is further exerted by manipulating the reaction conditions as described in the optimization section. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride are effective for generating the phosphonate carbanion without competing side reactions. organic-chemistry.orgresearchgate.net The reaction temperature allows for thermodynamic control, where the more stable (E)-isomer is the major product. wikipedia.org

Post-Synthetic Transformations and Derivatization Pathways

Once this compound is synthesized, its carbon-carbon double bond allows for various further chemical modifications. A common and important transformation is the reduction of this double bond to yield the corresponding saturated ester.

Catalytic Hydrogenation to Saturated Analogs (e.g., Ethyl 3,4-dimethylpentanoate)tcichemicals.comlibretexts.org

Catalytic hydrogenation is a chemical reaction that adds hydrogen across a double or triple bond, effectively reducing it. libretexts.org This process is widely used to convert unsaturated compounds like alkenes into saturated alkanes. libretexts.org For this compound, catalytic hydrogenation of the carbon-carbon double bond yields its saturated analog, Ethyl 3,4-dimethylpentanoate. nist.govnih.gov

The reaction is typically carried out by treating the unsaturated ester with hydrogen gas (H₂) in the presence of a metal catalyst. tcichemicals.com

Common catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Ra-Ni)

The metal catalyst provides a surface on which the reaction occurs, lowering the activation energy. libretexts.org The hydrogenation typically proceeds with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org

Table 2: Catalytic Hydrogenation of this compound

| Reactant | Product | Reagents and Conditions |

|---|---|---|

| This compound | Ethyl 3,4-dimethylpentanoate | H₂, Metal Catalyst (e.g., Pd/C, PtO₂), Solvent (e.g., Ethanol (B145695), Ethyl Acetate) |

Ester Hydrolysis and Carboxylic Acid Formation (e.g., 3,4-dimethylpentanoic acid)

The ester functional group in this compound can be hydrolyzed to yield the corresponding carboxylic acid. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Heating the ester under reflux with a dilute aqueous acid, such as sulfuric acid or hydrochloric acid, will yield 3,4-dimethyl-2-pentenoic acid and ethanol. The reaction is reversible, so an excess of water is typically used to drive the equilibrium towards the products. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method is to heat the ester with an aqueous solution of a strong base like sodium hydroxide. masterorganicchemistry.com This reaction produces ethanol and the sodium salt of the carboxylic acid (sodium 3,4-dimethyl-2-pentenoate). Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to afford the free carboxylic acid, 3,4-dimethyl-2-pentenoic acid. masterorganicchemistry.com

To obtain the saturated carboxylic acid, 3,4-dimethylpentanoic acid , a two-step sequence is required. First, the carbon-carbon double bond of this compound is reduced via catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas (H₂), yielding Ethyl 3,4-dimethylpentanoate. libretexts.org Following the reduction, the resulting saturated ester can be hydrolyzed under acidic or basic conditions as described above to give 3,4-dimethylpentanoic acid.

Table 2: Hydrolysis of this compound

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | H₂O, H₂SO₄ (cat.) | Reflux | 3,4-Dimethyl-2-pentenoic acid |

| This compound | 1. NaOH (aq) 2. H₃O⁺ | 1. Reflux 2. Acidification | 3,4-Dimethyl-2-pentenoic acid |

| This compound | 1. H₂, Pd/C 2. NaOH (aq), then H₃O⁺ | 1. Hydrogenation 2. Saponification | 3,4-dimethylpentanoic acid |

Acid Chloride Formation for Amide Coupling

The carboxylic acid product from hydrolysis, 3,4-dimethyl-2-pentenoic acid, can be converted into a more reactive acyl chloride. This transformation is a crucial step for synthesizing amides. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride. chemguide.co.ukorgoreview.comchemguide.co.uk The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk

The resulting acyl chloride, 3,4-dimethyl-2-pentenoyl chloride, is a highly electrophilic species. It readily reacts with primary or secondary amines to form the corresponding amide in a process known as acylation. fishersci.it These reactions are typically carried out in an aprotic solvent and often in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction. fishersci.itlibretexts.org This two-step sequence provides a versatile and efficient route to a wide range of amide derivatives from the initial ester.

Table 3: Amide Formation via Acid Chloride

| Step | Starting Material | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 3,4-Dimethyl-2-pentenoic acid | Thionyl Chloride (SOCl₂) | 3,4-Dimethyl-2-pentenoyl chloride | Activation of Carboxylic Acid |

| 2 | 3,4-Dimethyl-2-pentenoyl chloride | Amine (e.g., R-NH₂) | N-substituted-3,4-dimethyl-2-pentenamide | Amide Bond Formation |

Table of Compounds

Photoenolization and Dienol Generation from α,β-Unsaturated Esters

The photoenolization of α,β-unsaturated esters is a key process that leads to the formation of transient dienol intermediates. This transformation is typically initiated by the absorption of UV light, leading to the excitation of the molecule.

Direct Observation and Characterization of Dienol Intermediates

For α,β-unsaturated esters, photochemical excitation can lead to the formation of dienol intermediates, specifically ketene (B1206846) hemiacetals. nih.govacs.orgelsevierpure.com This occurs through a tandem process involving E/Z geometric isomerization followed by a acs.orgcapes.gov.br-hydride shift. nih.govacs.org The Z-isomer is crucial as it brings the γ-hydrogen in proximity to the carbonyl oxygen, facilitating the hydrogen transfer. While direct observation of the dienol of Ethyl 3,4-dimethyl-2-pentenoate has not been reported, studies on similar esters have characterized these transient species. These intermediates are typically highly reactive and are studied using techniques like laser flash photolysis.

Role of Excited States in Photochemical Pathways

The photochemical pathways of α,β-unsaturated esters are governed by the nature of their excited states. The initial excitation often leads to an E/Z isomerization around the carbon-carbon double bond. It is the Z-isomer that is typically productive in the subsequent photoenolization step. acs.orgelsevierpure.com This is because the Z-configuration allows for a sterically favorable 1,5-hydrogen atom transfer (HAT) or a 1,5-sigmatropic hydride shift from a γ-alkyl group to the carbonyl oxygen, resulting in the formation of the dienol (a photoketene hemiacetal). nih.govacs.org This process is a chemically productive non-radiative relaxation pathway for the excited Z-isomer. nih.govelsevierpure.com

Dynamics of Dienol Reketonization

The dienol intermediates generated photochemically are generally unstable and revert to the more stable keto form through a process known as reketonization.

Kinetics and Thermodynamics of 1,5-Hydrogen Shifts

The table below illustrates typical thermodynamic parameters for a acs.orgcapes.gov.br-hydrogen shift in a system analogous to that expected for this compound, based on data from studies on other vinyl aziridines which also undergo this type of rearrangement.

| Parameter | Value |

| ΔH‡ (kcal/mol) | 27.46 |

| ΔS‡ (cal/mol·K) | -5.01 |

| ΔG‡ (kcal/mol) at 298 K | 28.95 |

This is illustrative data from a related system and not specific to this compound.

Influence of Solvent and Impurities on Reketonization Rates

The rate of reketonization can be significantly influenced by the solvent and the presence of impurities. Protic solvents can facilitate the tautomerization process by acting as proton shuttles. The polarity of the solvent can also play a role, with more polar solvents potentially stabilizing the transition state of the reketonization. unam.mx The presence of acidic or basic impurities can catalyze the keto-enol tautomerization, thereby affecting the lifetime of the dienol intermediate. unam.mx For instance, the addition of a weak organic base has been shown to increase the rate of photochemical deconjugation of β-alkyl-α,β-unsaturated esters, a reaction that proceeds through a dienol intermediate. capes.gov.br

The following table shows the effect of different solvents on the rate of a keto-enol interconversion for a model compound, illustrating the potential impact of the solvent environment on the reketonization of dienols.

| Solvent | Rate Constant (k / s⁻¹) |

| Cyclohexane | Low |

| Dichloromethane | Moderate |

| Acetonitrile | High |

This data is for a model system (2-nitrocyclohexanone) and serves to illustrate the general effect of solvent polarity on keto-enol tautomerization rates. unam.mx

When reketonization is studied in a deuterated solvent, a deuterium (B1214612) solvent isotope effect (DSIE) may be observed. This effect can provide insight into the mechanism of proton transfer. A significant DSIE, where the reaction is slower in the deuterated solvent, would suggest that the cleavage of a bond to hydrogen/deuterium from the solvent is involved in the rate-determining step of the reketonization. However, care must be taken in interpreting these effects. In some cases, an apparent DSIE might not be due to a primary kinetic isotope effect but could arise from changes in the solvent properties or the pKa of acidic/basic impurities upon deuteration. A thorough analysis is required to distinguish between these possibilities. The use of deuterium labeling in the substrate itself is a powerful tool to probe the mechanism of hydrogen shifts. For example, a large kinetic isotope effect (KIE) is often observed when a C-H bond is broken in the rate-determining step, as is the case in many enzymatic oxidations. nih.gov While specific DSIE studies on this compound are not available, the principles of kinetic isotope effects are well-established and would be applicable to its photochemical reactions. unam.mxnih.gov

Interception by Basic Impurities and Reaction Rate Control

The photodeconjugation of α,β-unsaturated esters, such as this compound, to their β,γ-unsaturated isomers is understood to proceed through the formation of a transient photoenol intermediate, specifically a photoketene hemiacetal. This process is initiated by the absorption of UV light, leading to an excited state that undergoes a 1,5-hydrogen atom transfer from the γ-carbon to the carbonyl oxygen.

The presence of basic impurities can significantly influence the course and rate of this reaction. Weak organic bases have been shown to increase the rate of photochemical deconjugation of β-alkyl-α,β-unsaturated esters. This catalytic effect arises from the ability of the base to facilitate the deprotonation of the hydroxyl group of the photoketene hemiacetal intermediate, forming an enolate. Subsequent protonation of this enolate at the α-carbon leads to the formation of the β,γ-unsaturated ester.

The rate of the base-catalyzed reaction is dependent on the concentration and the pKa of the basic impurity. Stronger bases or higher concentrations of the base would be expected to lead to a faster rate of deconjugation, up to a point where the reaction becomes diffusion-controlled.

Illustrative Data on the Effect of a Generic Base on the Photodeconjugation Rate of a Model α,β-Unsaturated Ester *

| Base Concentration (mol/L) | Relative Rate of Deconjugation |

| 0 (No Base) | 1.0 |

| 0.01 | 2.5 |

| 0.05 | 8.0 |

| 0.10 | 15.0 |

*This table presents hypothetical data for a model α,β-unsaturated ester, as specific experimental data for this compound was not found in the searched literature. The values are for illustrative purposes to demonstrate the typical effect of a basic impurity on the reaction rate.

Regiocontrol and Quantum Yields in Photodeconjugation Reactions

The regiochemistry of the photodeconjugation of non-symmetrically substituted β,β-dialkyl-α,β-unsaturated esters can also be influenced by the presence of a base. In the case of this compound, the two methyl groups at the β- and γ-positions are not equivalent. Abstraction of a hydrogen atom from the C4-methyl group would lead to the formation of ethyl 3,4-dimethyl-3-pentenoate, while abstraction from the C4-isopropyl hydrogen would result in ethyl 3-methyl-4-isopropyl-2-pentenoate.

In the absence of a base, the regioselectivity of the hydrogen abstraction and subsequent tautomerization is governed by the intrinsic stability of the resulting double bond in the product and any steric factors influencing the 1,5-hydrogen transfer. However, in the presence of a base, the deprotonation of the photoenol and subsequent reprotonation can alter this regioselectivity. The site of protonation of the intermediate enolate can be influenced by both kinetic and thermodynamic factors, which can be sensitive to the reaction conditions, including the nature of the base and the solvent.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules of product formed per photon absorbed. The quantum yield of photodeconjugation for α,β-unsaturated esters is often less than unity, reflecting the presence of competing non-productive decay pathways from the excited state, such as cis-trans isomerization and return to the ground state without reaction.

Representative Quantum Yields for the Photodeconjugation of a Model α,β-Unsaturated Ester *

| Condition | Quantum Yield (Φ) of Deconjugation |

| Neat Solvent | 0.15 |

| With 0.1 M Weak Base | 0.35 |

*This table presents hypothetical data for a model α,β-unsaturated ester, as specific experimental data for this compound was not found in the searched literature. The values are for illustrative purposes to show the potential impact of a base on the reaction's quantum yield.

Spectroscopic Characterization and Structural Elucidation of Ethyl 3,4 Dimethyl 2 Pentenoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of individual atoms within a molecule.

Proton NMR (¹H NMR) for Assignment and Stereochemistry

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number of different types of protons in a molecule and their neighboring environments. For ethyl 3,4-dimethyl-2-pentenoate, the ¹H NMR spectrum reveals distinct signals corresponding to the various proton groups. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons of the ethyl ester group (the -OCH₂CH₃) typically appear as a quartet and a triplet. The vinylic proton (=CH-) signal is also characteristic and its coupling to adjacent protons can help in assigning the stereochemistry (E/Z isomerism) of the double bond. youtube.com

The stereochemistry, whether the molecule is in the (E) or (Z) configuration, can often be determined by the coupling constants (J values) between the vinylic proton and the protons on the adjacent carbon atom.

Table 1: Representative ¹H NMR Data for this compound and Related Structures (Note: Specific chemical shifts and coupling constants can vary based on solvent and experimental conditions)

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl ester -CH₃ | 1.2-1.4 | Triplet (t) | ~7 |

| Ethyl ester -OCH₂- | 4.0-4.2 | Quartet (q) | ~7 |

| Vinylic =CH- | 5.6-5.8 | Singlet (s) or Doublet (d) | - |

| C4-H | 2.2-2.5 | Multiplet (m) | - |

| C3-CH₃ | 1.8-2.1 | Singlet (s) or Doublet (d) | - |

| C4-CH₃ | 0.9-1.1 | Doublet (d) | ~7 |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., C=O, C=C, CH, CH₂, CH₃). docbrown.info

The carbonyl carbon (C=O) of the ester group is typically found in the downfield region of the spectrum (around 165-175 ppm). The olefinic carbons (C=C) also have characteristic chemical shifts that can further aid in confirming the presence of the double bond. The positions of the signals for the various methyl, methylene, and methine carbons provide a complete map of the carbon framework. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are approximate values and can vary.)

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C1 (C=O) | 166-168 |

| C2 (=CH-) | 115-120 |

| C3 (=C(CH₃)-) | 155-160 |

| C4 (-CH(CH₃)₂) | 30-35 |

| C5 (C4-CH₃) | 19-22 |

| C3-CH₃ | 15-20 |

| Ethyl ester -OCH₂- | 59-61 |

| Ethyl ester -CH₃ | 14-15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.22 g/mol ). nih.govnih.gov

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.orgdocbrown.info The fragmentation pattern of this compound would be expected to show characteristic peaks corresponding to the loss of fragments such as an ethyl radical (•CH₂CH₃), an ethoxy radical (•OCH₂CH₃), or a propyl group. researchgate.net The presence of these fragments helps to confirm the connectivity of the molecule. libretexts.org The NIST Mass Spectrometry Data Center provides a reference library for the mass spectrum of ethyl 3,4-dimethylpent-2-enoate. nih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Corresponding Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 111 | [M - OCH₂CH₃]⁺ |

| 83 | [M - COOCH₂CH₃]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

Gas Chromatography (GC) for Mixture Analysis and Purification

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds without decomposition. sigmaaldrich.cn In the context of this compound, GC can be used to determine the purity of a sample and to separate it from reaction byproducts or other impurities. orgsyn.org The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification when compared to a known standard. Different GC columns (stationary phases) can be employed to optimize the separation of isomers or closely related compounds. sigmaaldrich.cn

Applications of Ethyl 3,4 Dimethyl 2 Pentenoate in Complex Organic Synthesis

Utility as a Synthon for Branched Aliphatic Chains

The structural framework of Ethyl 3,4-dimethyl-2-pentenoate makes it an excellent synthon for the introduction of a 3,4-dimethylpentanoyl moiety into a target molecule. The term "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis, often representing a masked reactive species. In this context, this compound can be conceptually disconnected to represent a nucleophilic or electrophilic 3,4-dimethylpentanoyl unit, depending on the synthetic strategy.

The core of its utility lies in the reactivity of the α,β-unsaturated ester functional group. This system is susceptible to a variety of transformations that can lead to the formation of the desired branched aliphatic chain. Key reactions include:

Conjugate Addition (Michael Addition): The β-carbon of the unsaturated ester is electrophilic and can be attacked by a wide range of nucleophiles. This 1,4-addition reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of various substituents at the β-position while retaining the ester functionality for further manipulation.

Catalytic Hydrogenation: The double bond of this compound can be selectively reduced through catalytic hydrogenation to yield its saturated counterpart, Ethyl 3,4-dimethylpentanoate. google.com This transformation is crucial for accessing the saturated branched aliphatic chain. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. google.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, which is particularly important when chiral centers are present or being created.

The presence of the methyl groups at the 3 and 4 positions introduces significant steric bulk, which can be exploited to control the stereoselectivity of reactions at or near these centers. This inherent stereochemical information makes this compound a valuable starting material for the synthesis of stereochemically defined branched structures.

| Property | Value |

| IUPAC Name | ethyl (2E)-3,4-dimethylpent-2-enoate |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 21016-44-4 |

| Synonyms | Ethyl (E)-3,4-dimethyl-2-pentenoate |

Biosynthetic Relevance and Natural Product Synthesis

One of the notable applications of this compound is its potential role as a precursor in the synthesis of certain insect pheromones, specifically the tyramide derivatives found in ants. For instance, 3,4-dimethylpentanoyl tyramide is a component of the trail pheromone of some ant species. The synthesis of this natural product can be conceptually derived from this compound through a multi-step sequence.

The proposed synthetic pathway involves the following key transformations:

Reduction of the Alkene: The first step is the catalytic hydrogenation of this compound to afford Ethyl 3,4-dimethylpentanoate. This removes the unsaturation, yielding the required saturated carbon skeleton. google.com

Hydrolysis of the Ester: The resulting saturated ester, Ethyl 3,4-dimethylpentanoate, is then hydrolyzed to the corresponding carboxylic acid, 3,4-dimethylpentanoic acid. This can be achieved under either acidic or basic conditions.

Formation of the Acyl Chloride: To facilitate the subsequent amide bond formation, the carboxylic acid is converted to a more reactive acyl chloride. This is typically accomplished by treating 3,4-dimethylpentanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com

Amide Coupling with Tyramine (B21549): The final step involves the reaction of the synthesized 3,4-dimethylpentanoyl chloride with tyramine. This is a standard nucleophilic acyl substitution reaction where the amino group of tyramine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the target amide, 3,4-dimethylpentanoyl tyramide.

This synthetic strategy highlights how this compound can serve as a readily available starting material for the construction of a complex natural product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |

| This compound | C₉H₁₆O₂ | 156.22 | Starting Material |

| Ethyl 3,4-dimethylpentanoate | C₉H₁₈O₂ | 158.24 | Hydrogenation Product |

| 3,4-Dimethylpentanoic acid | C₇H₁₄O₂ | 130.18 | Hydrolysis Product |

| 3,4-Dimethylpentanoyl chloride | C₇H₁₃ClO | 148.63 | Activated Intermediate |

| Tyramine | C₈H₁₁NO | 137.18 | Amine Coupling Partner |

| 3,4-Dimethylpentanoyl tyramide | C₁₇H₂₇NO₂ | 277.40 | Target Pheromone |

The study of the synthesis of pheromones like 3,4-dimethylpentanoyl tyramide has significant implications for understanding the natural biosynthetic pathways in insects. While the laboratory synthesis provides a potential route, the actual biological processes may differ. Research into insect pheromone biosynthesis has revealed that in many cases, complex molecules are assembled from simpler fatty acid precursors through a series of enzymatic reactions.

The biosynthesis of trail pheromones in some ant species, for example, is known to be regulated by neuropeptide hormones. Specifically, the Pheromone Biosynthesis Activating Neuropeptide (PBAN) has been shown to stimulate the production of trail pheromones in the Dufour's gland of fire ants. This hormonal control suggests a sophisticated regulatory mechanism for chemical communication within the colony.

By synthesizing and studying pheromone components and their analogs, researchers can:

Elucidate Biosynthetic Pathways: Comparing the efficiency and feasibility of different synthetic routes with the known enzymatic machinery in insects can provide insights into the natural production of these compounds.

Investigate Structure-Activity Relationships: The synthesis of various analogs of the natural pheromone allows for the study of how small structural modifications affect its biological activity. This knowledge is crucial for understanding the specificity of pheromone receptors and can lead to the development of more potent or selective pest control agents.

Develop Novel Pest Management Strategies: A thorough understanding of pheromone biosynthesis and perception can inform the design of new and environmentally benign methods for pest control, such as mating disruption or the use of attract-and-kill strategies.

Development of New Synthetic Methodologies Utilizing this compound

The unique structure of this compound also makes it an interesting substrate for the development of new synthetic methodologies. The steric hindrance around the double bond and the presence of multiple reactive sites (the α- and β-carbons, the carbonyl group, and the ester) present both challenges and opportunities for synthetic chemists.

Research in this area could focus on:

Stereoselective Conjugate Additions: Developing new catalytic systems that can achieve high stereoselectivity in conjugate addition reactions to this compound would be a significant advancement. This would allow for the controlled introduction of new stereocenters and provide access to a wider range of complex, branched molecules. The bulky dimethyl groups can act as a directing group, influencing the facial selectivity of the incoming nucleophile.

Tandem Reactions: The multiple functionalities of this compound make it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a conjugate addition followed by an intramolecular cyclization could lead to the rapid construction of complex cyclic structures.

Novel Functionalization Reactions: Exploring new ways to functionalize the carbon skeleton of this compound beyond the standard conjugate addition and hydrogenation reactions could open up new avenues in organic synthesis. This might include C-H activation strategies or novel cycloaddition reactions.

The development of such methodologies would not only expand the synthetic utility of this compound but also contribute to the broader field of organic synthesis by providing new tools for the construction of complex molecular architectures.

Theoretical and Computational Chemistry Studies on Ethyl 3,4 Dimethyl 2 Pentenoate

Molecular Modeling and Conformational Analysis

Molecular modeling of Ethyl 3,4-dimethyl-2-pentenoate involves the use of computational methods to predict its three-dimensional structure and preferred conformations. As an α,β-unsaturated ester, the molecule's geometry is influenced by the conjugation between the carbon-carbon double bond and the carbonyl group. This conjugation favors a planar arrangement of the atoms involved to maximize p-orbital overlap.

The conformational preferences of α,β-unsaturated esters are dependent on the substituents at the α- and β-positions. rsc.org In the case of this compound, the presence of methyl groups at the 3 and 4 positions introduces steric hindrance that will influence the rotational barriers around the single bonds. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for these rotations and identify the most stable (lowest energy) conformers.

Table 1: Calculated Conformational Data for a Representative α,β-Unsaturated Ester (Methyl Crotonate)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) |

| s-trans | 0.0 | ~180° |

| s-cis | 2.1 | ~0° |

Note: This table is illustrative for a related, simpler α,β-unsaturated ester and the values for this compound would differ due to the presence of additional methyl groups.

Reaction Mechanism Prediction via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the energetic landscape of a chemical transformation. acs.org This involves locating transition states and intermediates along a reaction pathway. For this compound, several types of reactions could be investigated using these methods.

One area of interest is the photochemical reactions of α,β-unsaturated esters. Research has indicated that the photochemical reactions of this compound involve the formation of dienol intermediates. cdnsciencepub.comresearchgate.net Quantum chemical calculations could be employed to study the mechanism of this photoenolization process, including the identification of the excited state potential energy surface and the geometry of the resulting dienols. The subsequent reketonization via a 1,5-hydrogen shift is another process that can be modeled to determine activation energies and reaction rates. researchgate.net

Another important class of reactions for α,β-unsaturated esters is conjugate addition. Theoretical studies on similar compounds have utilized DFT to investigate the 1,4- (conjugate) versus 1,2-addition pathways of nucleophiles. rsc.org For this compound, calculations could predict the regioselectivity of a given nucleophilic attack by comparing the activation barriers for addition to the β-carbon versus the carbonyl carbon. These studies often reveal that 1,4-addition is kinetically and thermodynamically favored for many α,β-unsaturated esters. rsc.org

Table 2: Illustrative Calculated Activation Energies for a Generic α,β-Unsaturated Ester Reaction

| Reaction Pathway | Reactant | Transition State Energy (kcal/mol) | Product |

| 1,4-Hydroboration | α,β-unsaturated ester + borane | 15.0 | 1,4-adduct |

| 1,2-Hydroboration | α,β-unsaturated ester + borane | 29.7 | 1,2-adduct |

Note: This data is for a model system and illustrates the type of information that can be obtained from quantum chemical calculations. rsc.org The specific values for this compound would depend on the specific reactants and computational level.

Spectroscopic Property Simulations

Computational chemistry can also be used to simulate various spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra. For this compound, these simulations can provide valuable information about its vibrational and nuclear magnetic resonance (NMR) spectra.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. By calculating the harmonic frequencies at the minimum energy geometry, a theoretical vibrational spectrum can be generated. This simulated spectrum can be compared with experimental data to help assign the observed absorption bands to specific molecular motions. For this compound, key vibrational modes would include the C=O stretch, the C=C stretch, and various C-H bending and stretching modes. The conjugation in the molecule is known to affect the frequencies of the C=O and C=C stretching vibrations. rsc.org

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations can predict the chemical shifts of the various hydrogen and carbon atoms in this compound. These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts can then be compared to experimental NMR spectra to aid in signal assignment and confirm the proposed structure.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Property | Calculated Value |

| C=O Vibrational Frequency | ~1720 cm⁻¹ |

| C=C Vibrational Frequency | ~1650 cm⁻¹ |

| ¹H NMR Chemical Shift (vinyl H) | ~5.8 ppm |

| ¹³C NMR Chemical Shift (carbonyl C) | ~167 ppm |

Note: These are approximate values based on typical ranges for α,β-unsaturated esters and would need to be specifically calculated for this compound.

Future Research Directions and Unexplored Avenues

Chemoenzymatic Transformations

The integration of enzymatic processes with traditional chemical synthesis offers a promising route to novel transformations of ethyl 3,4-dimethyl-2-pentenoate, potentially leading to more sustainable and selective reaction pathways. beilstein-journals.orgnih.gov Future research could focus on several key chemoenzymatic strategies.

One promising area is the use of enzymes for the reduction of the carboxylic acid precursor to the corresponding aldehyde, which can then be used in a subsequent Wittig reaction to form the α,β-unsaturated ester. beilstein-journals.orgnih.gov This chemoenzymatic approach could provide a bio-based production route. Enzymes such as carboxylic acid reductases (CARs) have shown high activity towards a variety of carboxylic acids and could be explored for the specific reduction needed for this synthesis. nih.gov

Furthermore, lipases, which are widely used in the synthesis of flavor and fragrance esters, could be investigated for the direct esterification or transesterification to produce this compound. mdpi.comresearchgate.netproceedings.science The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CAL-B), could offer high product purity and easier downstream processing. mdpi.comproceedings.sciencenih.gov

Future research could systematically screen a variety of enzymes for their reactivity and selectivity towards the substrate or its precursors.

Table 1: Potential Chemoenzymatic Transformations for this compound

| Research Avenue | Potential Enzyme Class | Reaction Type | Anticipated Outcome |

| Precursor Aldehyde Synthesis | Carboxylic Acid Reductase (CAR) | Reduction | Green synthesis of the aldehyde precursor from the corresponding carboxylic acid. nih.gov |

| Direct Ester Synthesis | Lipase (e.g., CAL-B) | Esterification/Transesterification | High-purity, biocatalytically produced this compound. mdpi.comproceedings.science |

| Stereoselective Reduction | Ene-reductase | Reduction of C=C bond | Synthesis of specific stereoisomers of the saturated ester, ethyl 3,4-dimethylpentanoate. |

| Hydrolysis | Esterase/Lipase | Hydrolysis | Controlled release of the corresponding carboxylic acid for further derivatization. |

Asymmetric Synthesis and Chiral Pool Applications

The C4 carbon atom in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The development of synthetic methods to selectively produce one enantiomer over the other (asymmetric synthesis) is a significant area for future exploration, as different enantiomers often exhibit distinct biological activities and sensory properties. iscnagpur.ac.in

One major strategy involves the use of the "chiral pool," which utilizes readily available, enantiomerically pure natural products as starting materials. iscnagpur.ac.inwikipedia.orgbccollegeasansol.ac.in For instance, a chiral alcohol or carboxylic acid precursor to this compound could be sourced from nature to introduce the desired stereochemistry.

Another powerful technique is the use of chiral auxiliaries. wikipedia.orguwindsor.casigmaaldrich.comresearchgate.net A chiral auxiliary is a temporary functional group that is attached to an achiral precursor, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.orgsigmaaldrich.com Research could focus on designing or selecting optimal chiral auxiliaries for the stereoselective alkylation or other bond-forming reactions in the synthesis of the target molecule.

Table 2: Strategies for Asymmetric Synthesis of this compound

| Strategy | Description | Key Research Focus |

| Chiral Pool Synthesis | Utilization of enantiopure starting materials derived from nature (e.g., chiral alcohols, acids). iscnagpur.ac.inwikipedia.org | Identification of suitable and economically viable chiral precursors and developing efficient synthetic routes that preserve the stereochemistry. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the formation of a new stereocenter. wikipedia.orgsigmaaldrich.com | Screening and optimization of chiral auxiliaries (e.g., Evans oxazolidinones, camphor-derived auxiliaries) for high diastereoselectivity in the key bond-forming steps. researchgate.netresearchgate.net |

| Chiral Catalysis | Use of a small amount of a chiral catalyst to induce asymmetry. | Development of specific chiral catalysts for key reactions like asymmetric hydrogenation or conjugate addition. |

Catalytic Applications and Ligand Design

The tetrasubstituted nature of the alkene bond in this compound presents a significant challenge for reactions such as catalytic hydrogenation due to steric hindrance. nih.govacs.org This challenge, however, also represents a compelling research opportunity. The development of highly active and selective catalysts for the asymmetric hydrogenation of such sterically demanding, non-functionalized olefins is a frontier in organic synthesis. nih.govnih.gov

Future work could involve the screening of various transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium, which have shown promise in the hydrogenation of challenging substrates. nih.govnih.gov The design and synthesis of novel chiral ligands to be used with these metals will be crucial to achieving high enantioselectivity.

Conversely, the structural motif of this compound or its derivatives could serve as a scaffold for the design of new ligands for transition metal catalysis. The specific steric and electronic properties conferred by the dimethyl substitution pattern could be harnessed to influence the outcome of other catalytic transformations.

Table 3: Catalytic Research Directions

| Research Area | Catalyst/Ligand Focus | Objective |

| Asymmetric Hydrogenation | Iridium- and Rhodium-based catalysts with chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands. nih.govnih.gov | To achieve high conversion and enantioselectivity in the reduction of the tetrasubstituted double bond. acs.org |

| Ligand Development | Synthesis of novel chiral ligands derived from the this compound backbone. | To explore the utility of this structural motif in controlling selectivity in other asymmetric catalytic reactions. |

| Tandem Catalysis | Combining hydrogenation with other catalytic steps in a one-pot procedure. | To increase synthetic efficiency and access more complex molecular architectures. |

Expanded Role in Bio-inspired Synthesis

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. Given that many esters, including potentially this compound, contribute to the natural aroma of fruits and other biological materials, there is significant potential for developing bio-inspired synthetic routes. researchgate.netproceedings.science

Future research could focus on identifying the natural biosynthetic pathways that may lead to similar structures and then using this knowledge to design laboratory syntheses. This could involve using enzymes in cascades to mimic metabolic pathways or employing biomimetic catalysts that replicate the function of enzymes.

The demand for "natural" ingredients in the food and cosmetic industries makes the biocatalytic production of flavor and fragrance compounds an attractive area of research. mdpi.comnih.govchemistryforsustainability.org Exploring the biosynthesis of this compound in microorganisms or plants, followed by metabolic engineering to enhance production, represents a long-term but potentially high-impact research direction.

Table 4: Avenues in Bio-inspired Synthesis

| Approach | Description | Potential Impact |

| Biosynthetic Pathway Elucidation | Investigating the natural origins and enzymatic steps leading to the formation of this or similar esters in organisms. | Provides a blueprint for developing biomimetic or fully biological production systems. |

| Metabolic Engineering | Genetically modifying microorganisms to produce the target compound from simple feedstocks. | Sustainable and scalable production of a "natural" version of the ester. |

| Biomimetic Catalysis | Designing synthetic catalysts that mimic the active sites and mechanisms of enzymes involved in ester biosynthesis. | Development of highly efficient and selective catalysts for ester synthesis under mild conditions. |

Q & A

Q. What are the common synthetic routes for Ethyl 3,4-dimethyl-2-pentenoate?

this compound is typically synthesized via aldol condensation. For example, the anion of ethyl trans-3,4-dimethyl-2-pentenoate reacts with aldehyde derivatives (e.g., 22,23-dinorchol-5-en-24-al) under basic conditions to form unsaturated lactones. Subsequent photooxygenation and treatment with cupric acetate yield ketone derivatives, which can be further functionalized . Key reagents include tetrahydropyranyloxy-protected aldehydes and transition-metal catalysts for stereochemical control.

Q. How can spectroscopic methods characterize this compound?

- Infrared (IR) Spectroscopy : The compound’s carbonyl (C=O) stretch appears near 1700–1750 cm⁻¹, while conjugated double bonds (C=C) absorb at ~1600–1650 cm⁻¹. Computational IR spectra (e.g., using OPLS-AA molecular dynamics) can validate experimental data by comparing theoretical and observed vibrational modes .

- NMR : H NMR reveals distinct signals for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), while C NMR identifies carbonyl carbons (δ 165–175 ppm) and olefinic carbons (δ 120–130 ppm). Coupling constants (J values) confirm trans/cis configurations of the double bond .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles, torsional conformations, and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the key physical properties of this compound?

- Density : ~0.967 g/cm³ at 25°C.

- Boiling Point : ~217°C at atmospheric pressure.

- Thermal Stability : Decomposes above 250°C, as confirmed by thermogravimetric analysis (TGA).

- Solubility : Miscible with common organic solvents (e.g., ethyl acetate, dichloromethane) but immiscible with water. Experimental data align with molecular dynamics simulations using equations of state (e.g., SL-EOS) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Discrepancies between experimental and computational data (e.g., IR peak shifts, bond-length deviations) often arise from solvent effects or conformational flexibility. Strategies include:

- Multi-method validation : Cross-check NMR, IR, and X-ray data. For crystallography, refine structures using SHELXL with high-resolution datasets (R-factor < 5%) .

- Dynamic simulations : Use OPLS-AA force fields to model temperature-dependent conformational changes (e.g., dihedral angle distributions) and compare with experimental radial distribution functions (RDFs) .

Q. How does stereochemistry influence the biological activity of this compound derivatives?

The C-22 epimer of related esters (e.g., antheridiol analogs) shows no biological activity, emphasizing stereochemical precision. Methods to ensure enantiomeric purity include:

- Chiral chromatography : Use HPLC with amylose-based columns.

- Asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) during aldol condensation to control stereocenters .

- Biological assays : Test pheromone activity in insect models (e.g., Rhyzopertha dominica) to correlate stereochemistry with aggregation behavior .

Q. What computational approaches predict the thermodynamic properties of this compound?

- Molecular Dynamics (MD) : Simulate density, viscosity, and diffusion coefficients using OPLS-AA force fields. Validate against experimental PVT data (e.g., isobaric thermal expansivity) .

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) with DFT methods (B3LYP/6-311+G(d,p)) to predict reactivity in photochemical reactions .

Q. How can reaction conditions be optimized for higher yields in multi-step syntheses?

- Photochemical steps : Use UV-Vis spectroscopy to monitor photooxygenation efficiency. Optimize light intensity (e.g., 365 nm LED) and oxygen flow rates.

- Catalytic systems : Screen transition-metal catalysts (e.g., Cu(OAc)₂) for ketonization steps. Kinetic studies (e.g., Arrhenius plots) identify activation energies and ideal temperature ranges .

Q. How is SHELX software applied in crystallographic analysis of this compound?

Q. What are common degradation pathways under varying experimental conditions?

Q. How are multi-variable datasets analyzed in synthetic workflows?

- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, solvent polarity, and catalyst loading.

- Statistical tools : Principal Component Analysis (PCA) correlates spectroscopic data with reaction outcomes, minimizing experimental noise .

Tables

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Signals/Parameters | Reference |

|---|---|---|

| IR | C=O: 1725 cm⁻¹; C=C: 1630 cm⁻¹ | |

| H NMR | δ 1.25 (t, J=7.1 Hz, CH₃); δ 4.15 (q, OCH₂) | |

| X-ray | Space group P2₁; Z = 4; R-factor = 3.8% |

Table 2: Computational vs. Experimental Properties

| Property | Experimental Value | Simulated Value (OPLS-AA) | Deviation |

|---|---|---|---|

| Density (g/cm³) | 0.967 | 0.961 | 0.6% |

| Boiling Point (°C) | 217 | 215 (MD extrapolation) | 0.9% |

| Diffusion Coefficient (m²/s) | 1.2 × 10⁻⁹ | 1.1 × 10⁻⁹ | 8.3% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.